Egfr WT/T790M-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr WT/T790M-IN-2 is a compound designed to target the epidermal growth factor receptor (EGFR) with a specific mutation known as T790M. This mutation is a common mechanism of resistance in non-small cell lung cancer (NSCLC) patients who have been treated with first- or second-generation tyrosine kinase inhibitors (TKIs). The T790M mutation increases the affinity of the receptor for ATP, thereby reducing the efficacy of TKIs .
准备方法
The synthesis of Egfr WT/T790M-IN-2 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific conditions to yield the desired compound .
it is likely that the process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Egfr WT/T790M-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a hydroxylated product, while reduction may yield a dehydroxylated product .
科学研究应用
Egfr WT/T790M-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
Egfr WT/T790M-IN-2 exerts its effects by binding to the ATP-binding site of the EGFR with T790M mutation. This binding inhibits the kinase activity of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the Ras/ERK1/2 and PI3K/AKT pathways .
相似化合物的比较
Egfr WT/T790M-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against the T790M mutation. Similar compounds include:
Osimertinib: A third-generation EGFR TKI that selectively inhibits both EGFR sensitizing mutations and T790M resistance mutations.
Afatinib: A second-generation EGFR TKI that irreversibly binds to the receptor and inhibits its activity.
Gefitinib: A first-generation EGFR TKI that targets the ATP-binding site of the receptor.
This compound stands out due to its ability to overcome resistance mechanisms associated with the T790M mutation, making it a valuable tool in the development of new therapeutic strategies for NSCLC .
属性
分子式 |
C19H13ClFN5S |
---|---|
分子量 |
397.9 g/mol |
IUPAC 名称 |
4-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H13ClFN5S/c1-27-19-24-17(13-5-7-15(21)8-6-13)16(10-22)18(25-19)26-23-11-12-3-2-4-14(20)9-12/h2-9,11H,1H3,(H,24,25,26)/b23-11+ |
InChI 键 |
TYHZBGWWBSLPJD-FOKLQQMPSA-N |
手性 SMILES |
CSC1=NC(=C(C(=N1)N/N=C/C2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |
规范 SMILES |
CSC1=NC(=C(C(=N1)NN=CC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。